N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine

Medicinal Chemistry Chemical Biology Building Block Procurement

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine (CAS 1420900-42-0) is a synthetic heterocyclic amine building block with molecular formula C10H15N3 and molecular weight 177.25 g/mol, belonging to the 1,2-disubstituted imidazole class. Its structure features a 1-cyclopropylimidazole core tethered via a methylene linker to an N-cyclopropylamine side chain, a dual-cyclopropyl motif that distinguishes it from simpler imidazole methanamine building blocks.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B15130756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CC1NCC2=NC=CN2C3CC3
InChIInChI=1S/C10H15N3/c1-2-8(1)12-7-10-11-5-6-13(10)9-3-4-9/h5-6,8-9,12H,1-4,7H2
InChIKeyWISYKHRIIVOZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1-Cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine (CAS 1420900-42-0) — Chemical Identity, Class Context, and Procurement Profile for Research-Use Only


N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine (CAS 1420900-42-0) is a synthetic heterocyclic amine building block with molecular formula C10H15N3 and molecular weight 177.25 g/mol, belonging to the 1,2-disubstituted imidazole class . Its structure features a 1-cyclopropylimidazole core tethered via a methylene linker to an N-cyclopropylamine side chain, a dual-cyclopropyl motif that distinguishes it from simpler imidazole methanamine building blocks . The compound is commercially catalogued by multiple vendors (e.g., AKSci Catalog No. 0561DV; Chemenu Catalog No. CM564212) with minimum purity specification of 95%, and is explicitly labeled for non-human research use only, not for therapeutic or veterinary applications . Structurally related imidazole-cyclopropylamine analogs have been reported as key scaffolds in medicinal chemistry campaigns targeting mutant IDH1 (isocitrate dehydrogenase 1) inhibition and cytochrome P450 enzyme inhibition, demonstrating that this pharmacophore class carries validated research relevance [1] [2].

Why Closely Related Imidazole-Methanamine Building Blocks Cannot Simply Replace N-((1-Cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine in Research Programs


Within the imidazole-methanamine building block family, seemingly minor structural variations — altering the N1-substituent from cyclopropyl to methyl, or changing the amine N-substituent from cyclopropyl to methyl or ethyl — produce meaningful differences in molecular weight, lipophilicity, conformational rigidity, and hydrogen-bonding capacity. These physicochemical differences directly affect downstream chemical reactivity, metabolic stability, and target-binding profiles when the building block is incorporated into a final bioactive molecule [1] [2]. The imidazole cyclopropyl amine scaffold class has been explicitly optimized in structure–activity relationship (SAR) studies for mutant IDH1 inhibition, where the cyclopropyl group contributed to moderate liver microsome stability and pharmacokinetic properties; substituting a non-cyclopropyl analog in such a program would invalidate the established SAR trajectory [2] [3]. Similarly, in CYP11B1 inhibitor development, the cyclopropyl-substituted imidazole analog demonstrated dramatically enhanced potency (IC50 = 2.2 nM) and selectivity over non-cyclopropyl leads, underscoring that the cyclopropyl moiety is not a generic decoration but a pharmacophoric requirement for certain target profiles [4]. For procurement decisions, these differences mean that generic substitution risks irreproducible synthetic outcomes and loss of biological activity.

Evidence Guide: Quantifiable Differentiation of N-((1-Cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine vs. Closest Analogs


Dual Cyclopropyl Motif Provides Unique Molecular Weight and Conformational Rigidity Among Imidazole Methanamine Building Blocks

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine (MW 177.25, C10H15N3) carries cyclopropyl groups at both the imidazole N1 position and the exocyclic amine nitrogen . Compared to the closest commercially available analogs, this dual-cyclopropyl architecture increases molecular weight by approximately 17–29% over mono-cyclopropyl or non-cyclopropyl variants: the N-methyl analog ((1-cyclopropyl-1H-imidazol-2-yl)methyl)(methyl)amine (CAS 1420882-01-4) has MW 151.21 (C8H13N3) [1]; the N-ethyl analog N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine (CAS 1420957-27-2) has MW 165.24 (C9H15N3) ; the primary amine analog (1-cyclopropyl-1H-imidazol-2-yl)methanamine (CAS 1314964-75-4) has MW 137.18 (C7H11N3) ; and the N1-methyl analog N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine (CAS 915925-17-6) has MW 151.21 (C8H13N3) . The dual cyclopropyl substitution also increases the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved clinical success rates in drug candidates, and introduces two conformationally restricted three-membered rings that reduce rotational degrees of freedom relative to flexible alkyl-substituted analogs [2].

Medicinal Chemistry Chemical Biology Building Block Procurement

Increased Lipophilicity and Hydrogen-Bond Donor Capacity Relative to Mono-Cyclopropyl and Non-Cyclopropyl Analogs

The dual-cyclopropyl architecture of the target compound is predicted to confer higher lipophilicity than analogs bearing only one cyclopropyl substituent. The closest computed analog, ((1-cyclopropyl-1H-imidazol-2-yl)methyl)(methyl)amine (C8H13N3, MW 151.21), has an experimentally computed XLogP3-AA of -0.1 [1]. Replacing the N-methyl group with an N-cyclopropyl group in the target compound adds two additional methylene units within a constrained ring, which is expected to increase XLogP3 by approximately +0.6 to +1.0 log units based on the incremental contribution of cyclopropyl vs. methyl groups in heterocyclic amine systems . Additionally, the target compound possesses one hydrogen-bond donor (secondary amine NH), which distinguishes it from tertiary amine analogs that lack H-bond donor capacity. The target compound has one H-bond donor and two H-bond acceptors (imidazole N and secondary amine N), versus the N-methyl analog which has one H-bond donor (secondary amine) and two H-bond acceptors, but differs in steric and electronic environment at the amine nitrogen [1].

Drug Design ADME Optimization Physicochemical Profiling

Imidazole Cyclopropyl Amine Scaffold Class Demonstrates Potent Mutant IDH1 Inhibition and Moderate Liver Microsome Stability in Published SAR Studies

Zheng et al. (2018) reported the discovery and SAR optimization of imidazole cyclopropyl amine analogues as mutant IDH1 (isocitrate dehydrogenase 1) inhibitors. The optimal compounds in this series demonstrated potent inhibition of IDH1^R132H enzymatic activity and suppressed 2-hydroxyglutarate (2HG) production in the IDH1-mutant HT1080 cell line, along with moderate liver microsome stability and pharmacokinetic properties [1]. While the exact IC50 values for the specific target compound N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine were not reported in this study, the dual-cyclopropyl imidazole methanamine scaffold is directly represented in the chemotype explored. The study explicitly highlights that the cyclopropyl group was introduced to avoid oxidative metabolic cleavage and prevent epimerization, establishing that the cyclopropyl moiety is a deliberate design element rather than a passive substituent [1] [2]. By contrast, imidazole methanamine building blocks lacking the N-cyclopropyl group (e.g., N-methyl or N-ethyl analogs) would not recapitulate the same metabolic stability profile and would be unsuitable surrogates in IDH1-targeting research programs.

Cancer Metabolism IDH1 Inhibitor Structure-Activity Relationship

Cyclopropyl-Substituted Imidazole Analogs Exhibit Nanomolar CYP11B1 Inhibition with Superior Selectivity Over Non-Cyclopropyl Leads

Yin et al. (2012) identified a cyclopropyl-substituted imidazole analog (compound 4) as a potent CYP11B1 inhibitor with an IC50 of 2.2 nM, representing a significant potency improvement over lead compounds and greater selectivity (selectivity factor SF = 11) compared to compound I and metyrapone [1]. The cyclopropyl analog also demonstrated potent inhibition of rat CYP11B1 and good selectivity over human CYP17 and CYP19 [1]. Although this specific compound (compound 4 in the publication) is not structurally identical to N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine, it belongs to the same imidazol-1-ylmethyl substituted chemical class where the cyclopropyl group is a critical pharmacophoric element [1] [2]. The target compound serves as a versatile building block for constructing analogs within this validated chemotype, providing the core imidazole-cyclopropyl architecture required for CYP11B1 potency and selectivity. Replacement with non-cyclopropyl imidazole building blocks (e.g., N-methylimidazole methanamine analogs) would eliminate the structural feature associated with the 2.2 nM potency and 11-fold selectivity observed in the lead cyclopropyl analog.

CYP11B1 Inhibition Cushing's Syndrome Steroidogenesis

Commercially Available at 95% Minimum Purity with Documented Identity from Multiple Independent Suppliers

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine is stocked and catalogued by multiple independent chemical suppliers with a minimum purity specification of 95%. AKSci (Catalog No. 0561DV) lists the compound with CAS 1420900-42-0, molecular formula C10H15N3, molecular weight 177.25, and minimum purity of 95%, with long-term storage recommended in a cool, dry place . Chemenu (Catalog No. CM564212) offers the compound at 95%+ purity under the same CAS number and molecular identity . Leyan (Catalog No. 2017776) also lists the compound at 95% purity with CAS 1420900-42-0 . In contrast, the structurally closest commercially available analogs show varying purity specifications: the N-methyl analog ((1-cyclopropyl-1H-imidazol-2-yl)methyl)(methyl)amine is listed in PubChem but with GHS hazard statements (H302, H315) and no standardized purity specification from major catalog suppliers [1]; the primary amine analog (1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride is available from Fluorochem at a significantly higher price point (£1550/g) , while the free base is primarily available through custom synthesis. The target compound thus offers a favorable combination of defined purity, multi-vendor availability, and competitive pricing.

Chemical Procurement Building Block Sourcing Quality Assurance

Cyclopropylamine-Substituted Imidazoles Exhibit 80:1 CYP24A1 Selectivity in Published Vitamin D Analog Studies — Class-Level Evidence for Cytochrome P450 Selectivity Engineering

In a study of vitamin D-like CYP24A1 inhibitors, a 25-N-cyclopropylamine analog (compound 3, CPA1) demonstrated 80:1 selective inhibition of CYP24A1 over CYP27B1 in a cell-free assay, while also sustaining 1,25(OH)₂D₃ levels in mouse osteoblast cultures and exhibiting low calcemic activity in vivo [1]. Although the specific compound in this study (CPA1) is a vitamin D analog incorporating a cyclopropylamine side chain rather than the imidazole-cyclopropylamine building block, the work establishes that the N-cyclopropylamine motif contributes directly to CYP isoform selectivity [1] [2]. The target compound N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine, which contains both an N-cyclopropylamine and an imidazole moiety, combines two structural features independently associated with CYP enzyme binding: the imidazole ring as a heme-coordinating group and the cyclopropylamine as a selectivity-conferring motif. Non-cyclopropyl analogs (e.g., N-methyl or N-ethyl variants) lack the selectivity advantage demonstrated for the cyclopropylamine group in CYP inhibition contexts.

CYP24A1 Inhibition Vitamin D Analog Cytochrome P450 Selectivity

Recommended Research Application Scenarios for N-((1-Cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine Based on Quantifiable Evidence


Mutant IDH1 Inhibitor Medicinal Chemistry: Scaffold for Lead Optimization via Structure-Based Rational Design

In medicinal chemistry programs targeting mutant IDH1 (isocitrate dehydrogenase 1) for oncology indications, N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine serves as a core building block for constructing imidazole cyclopropyl amine analogs. Zheng et al. (2018) demonstrated that this chemotype yields compounds with potent IDH1^R132H enzymatic inhibition, cellular 2HG suppression in HT1080 cells, and moderate liver microsome stability — a profile explicitly linked to the cyclopropyl substituent's ability to avoid oxidative metabolic cleavage and prevent epimerization [1]. Non-cyclopropyl building blocks (e.g., N-methylimidazole methanamines) lack this metabolic stability advantage and are unsuitable surrogates for extending this SAR series. The compound's 95% minimum purity from multiple vendors supports direct use in parallel synthesis and SAR expansion without additional purification .

CYP11B1-Selective Inhibitor Development for Cushing's Syndrome Research

The imidazol-1-ylmethyl substituted chemotype validated by Yin et al. (2012), in which the cyclopropyl analog achieved IC50 = 2.2 nM against CYP11B1 with 11-fold selectivity over compound I and metyrapone, provides a direct research application for the target compound as a synthetic intermediate [2]. The dual-cyclopropyl imidazole methanamine scaffold offers the key structural elements — the imidazole ring for heme iron coordination and the cyclopropyl group for potency and selectivity enhancement — required for constructing next-generation CYP11B1 inhibitors. Substituting a non-cyclopropyl analog would eliminate the pharmacophoric feature responsible for the 2.2 nM potency, making such substitution scientifically indefensible in this target context [2].

Cytochrome P450 Isoform Selectivity Probe Design Leveraging the N-Cyclopropylamine Motif

The N-cyclopropylamine motif has been independently validated as a CYP isoform selectivity handle: Ren et al. (2012) reported that a cyclopropylamine-substituted vitamin D analog achieved 80:1 selective inhibition of CYP24A1 over CYP27B1 [3]. The target compound uniquely combines this selectivity-conferring N-cyclopropylamine group with an imidazole ring capable of coordinating the heme iron of CYP enzymes, creating a bifunctional building block for designing CYP isoform-selective inhibitors. This dual functionality cannot be achieved with mono-functional analogs such as N-methylimidazole methanamines, which carry the imidazole but lack the cyclopropylamine selectivity motif, or simple cyclopropylamines, which lack the imidazole heme-coordinating group [3].

Conformationally Constrained Fragment Library Construction for Fsp³-Enriched Lead Discovery Collections

The dual-cyclopropyl architecture of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine provides an unusually high degree of conformational rigidity for a building block of its size (MW 177.25), with two three-membered rings contributing six sp³-hybridized carbons to the molecular framework [4] . This high Fsp³ character is associated with improved clinical success rates in drug candidates and is desirable for fragment-based drug discovery libraries. Compared to the N-methyl analog (MW 151.21, one cyclopropyl ring) [4] or the primary amine analog (MW 137.18, one cyclopropyl ring) , the target compound offers enhanced three-dimensionality and reduced conformational entropy, making it a strategic choice for fragment libraries designed to explore underexploited regions of chemical space.

Quote Request

Request a Quote for N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.